An In-depth Technical Guide to 5-Bromoisoquinolin-6-amine: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-Bromoisoquinolin-6-amine: Structure, Properties, and Synthetic Utility
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, 5-Bromoisoquinolin-6-amine. We will delve into its core chemical identity, physicochemical properties, a reasoned synthetic protocol, and its potential as a strategic intermediate in the synthesis of complex molecular architectures. This document is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis, reflecting field-proven insights.
Core Chemical Identity
5-Bromoisoquinolin-6-amine is a bifunctional aromatic heterocycle. Its structure features the rigid isoquinoline scaffold, which is a common motif in pharmacologically active compounds. The molecule is substituted with a bromine atom at the C5 position and an amine group at the C6 position. These two functional groups offer orthogonal reactivity, making it a highly versatile building block in synthetic chemistry.
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IUPAC Name: 5-Bromoisoquinolin-6-amine
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CAS Number: 566943-98-4[1]
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SMILES: C1=CC(=C(C2=C1C=NC=C2)Br)N[2]
Caption: Chemical structure of 5-Bromoisoquinolin-6-amine.
Physicochemical Properties
Comprehensive experimental data for 5-Bromoisoquinolin-6-amine is not extensively published. The table below summarizes key identifiers and includes predicted properties based on its structure. These predictions are valuable for designing experimental conditions such as reaction solvents, purification methods, and storage.
| Property | Value | Source/Note |
| Molecular Weight | 223.07 g/mol | Calculated[2][3] |
| Appearance | Likely a solid | Inferred from related compounds[4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol/ethanol. | Inferred from structure |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| pKa (most basic) | Predicted ~4.5-5.5 (Isoquinoline Nitrogen) | Estimated based on isoquinoline |
| pKa (most acidic) | Predicted ~16-17 (Amine N-H) | Estimated based on aniline |
Proposed Synthesis and Mechanistic Rationale
A direct, documented synthesis for 5-Bromoisoquinolin-6-amine is not readily found in the literature. However, a robust and logical synthetic route can be proposed based on well-established transformations of the isoquinoline core. The strategy hinges on the synthesis of 5-bromoisoquinoline, a known intermediate, followed by regioselective introduction of the amino group.
Core Principle: The synthesis leverages the "swamping catalyst" effect for the initial bromination of isoquinoline, which directs the electrophile to the C5 position. Subsequent electrophilic aromatic substitution (nitration) is then directed by the existing bromo-substituent, followed by a standard reduction to yield the target amine.
Caption: Proposed synthetic workflow for 5-Bromoisoquinolin-6-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromoisoquinoline This procedure is adapted from established methods for the selective bromination of isoquinoline.[5][6]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the acid to 0°C in an ice bath.
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Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred acid, ensuring the internal temperature remains below 30°C.
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Bromination: Cool the resulting solution to approximately -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise, maintaining the temperature between -25°C and -20°C.
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Causality: At low temperatures in strong acid, isoquinoline is protonated. This deactivates the pyridine ring towards electrophilic attack. The "swamping" sulfuric acid complexes with the molecule, directing the incoming electrophile (Br+) preferentially to the C5 and C8 positions of the benzenoid ring. C5 is often the major product.[7]
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Reaction Monitoring & Workup: Stir the mixture for several hours at -20°C to -18°C. Monitor completion by TLC. Pour the reaction mixture onto crushed ice. Carefully basify with aqueous ammonia or NaOH to pH > 9, keeping the temperature low.
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Extraction & Purification: Extract the aqueous slurry with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline. Purify by distillation or recrystallization.[6]
Step 2: Nitration of 5-Bromoisoquinoline
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Reaction Setup: Add the purified 5-bromoisoquinoline (1.0 eq.) to concentrated sulfuric acid at 0°C.
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Nitrating Agent: Slowly add potassium nitrate (KNO₃, 1.0-1.2 eq.) while maintaining the temperature at or below 5°C.
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Causality: This is a standard electrophilic nitration. The bromine atom is an ortho-, para-director. However, the directing influence within the fused ring system is complex. Nitration is expected to occur on the benzenoid ring, with potential products being 5-bromo-6-nitroisoquinoline and 5-bromo-8-nitroisoquinoline. The separation of these isomers is critical.
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Workup & Isolation: After stirring for 1-2 hours, pour the reaction onto ice, neutralize, and extract as described in Step 1. The resulting solid will be a mixture of isomers.
Step 3: Reduction and Final Purification
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Reaction Setup: Dissolve the crude nitro-intermediate mixture in a solvent like ethanol or acetic acid.
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Reducing Agent: Add a reducing agent such as iron powder and ammonium chloride in water, or tin(II) chloride in concentrated HCl.[7] Heat the reaction to reflux.
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Causality: These are standard conditions for the reduction of an aromatic nitro group to an amine. The reaction is typically robust and high-yielding.
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Workup & Purification: After completion, filter the reaction mixture (if using a solid metal) and neutralize the filtrate. Extract the product into an organic solvent. The crude product will contain a mixture of amino isomers. A final, careful purification by column chromatography (silica gel) is essential to isolate the desired 5-Bromoisoquinolin-6-amine from its isomers.
Spectroscopic Profile (Predicted)
No experimental spectra are publicly available. The following data is predicted based on the chemical structure and analysis of similar compounds.[8][9] This serves as a guide for characterization.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~9.2 | s | H-1 | Deshielded proton adjacent to the isoquinoline nitrogen. |
| ~8.5 | d | H-3 | Proton on the pyridine ring. |
| ~7.8 | d | H-4 | Proton on the pyridine ring, coupled to H-3. |
| ~7.6 | d | H-8 | Ortho to the electron-donating amine, but part of the fused system. |
| ~7.4 | d | H-7 | Meta to the electron-donating amine. |
| ~5.5-6.0 | br s | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~152 | C-1 | Carbon adjacent to nitrogen. |
| ~145 | C-6 | Carbon bearing the electron-donating amine group. |
| ~143 | C-3 | Carbon in the pyridine ring. |
| ~135 | C-8a | Bridgehead carbon. |
| ~130 | C-7 | Aromatic CH. |
| ~128 | C-4a | Bridgehead carbon. |
| ~125 | C-8 | Aromatic CH. |
| ~120 | C-4 | Aromatic CH. |
| ~115 | C-5 | Carbon bearing the bromine atom. |
IR Spectroscopy & Mass Spectrometry
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FTIR (KBr, cm⁻¹): Expect characteristic peaks around 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1620-1580 (N-H bend and C=C/C=N ring stretching), and below 800 (C-Br stretch).
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Mass Spectrometry (EI): The molecular ion peak will show a characteristic isotopic pattern for bromine. Expect to see two peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Reactivity and Applications in Drug Discovery
The true value of 5-Bromoisoquinolin-6-amine lies in its potential as a versatile synthetic intermediate. The amine and bromide moieties provide two distinct points for diversification.
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Reactions at the Amine Group: The -NH₂ group can undergo standard transformations such as:
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N-Acylation/N-Sulfonylation: To introduce amide or sulfonamide functionalities, which are prevalent in bioactive molecules.
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N-Alkylation: To generate secondary or tertiary amines.
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Diazotization: Conversion to a diazonium salt, which can then be substituted (e.g., via Sandmeyer reaction) to introduce a wide variety of other functional groups (e.g., -OH, -CN, -F, -Cl).
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Reactions at the Bromo Group: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[11]
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Suzuki Coupling: Introduction of aryl or vinyl groups.
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Buchwald-Hartwig Amination: Introduction of a second, different amine group.
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Sonogashira Coupling: Introduction of alkyne functionalities.
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Heck Coupling: Introduction of alkene functionalities.
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The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] Therefore, 5-Bromoisoquinolin-6-amine is a strategic starting material for building libraries of novel, complex compounds for high-throughput screening and lead optimization in drug discovery programs.[15]
Conclusion
5-Bromoisoquinolin-6-amine represents a valuable, albeit not widely characterized, chemical tool. Its structure combines the biologically relevant isoquinoline core with two of the most synthetically useful functional groups in organic chemistry. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation in the laboratory. For scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceuticals, agrochemicals, or materials science, 5-Bromoisoquinolin-6-amine offers significant potential as a key building block for molecular innovation.
References
- 1. americanelements.com [americanelements.com]
- 2. 5-Bromoisoquinolin-6-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

(Note: Image is a placeholder for the reaction scheme)
(Note: Image is a placeholder for the reaction scheme)